3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylicacid1,1-dioxide
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Overview
Description
3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a tetrahydrothiopyran ring and an allylamino group.
Preparation Methods
The synthesis of 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-thiopyran-3-carboxylic acid with allylamine under specific conditions to introduce the allylamino group. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction
Chemical Reactions Analysis
3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The allylamino group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: Preliminary studies may explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is not well-documented. its structural features suggest that it may interact with biological targets through its allylamino group, which can form hydrogen bonds or participate in nucleophilic reactions. The tetrahydrothiopyran ring may also contribute to its binding affinity with certain molecular targets .
Comparison with Similar Compounds
Similar compounds to 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide include:
Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide: This compound lacks the allylamino group but shares the tetrahydrothiopyran ring structure.
3-(Aminomethyl)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide: This compound has an aminomethyl group instead of an allylamino group, which may result in different reactivity and biological activity.
The uniqueness of 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide lies in its combination of the allylamino group and the tetrahydrothiopyran ring, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15NO4S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1,1-dioxo-3-(prop-2-enylamino)thiane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c1-2-5-10-9(8(11)12)4-3-6-15(13,14)7-9/h2,10H,1,3-7H2,(H,11,12) |
InChI Key |
LREODTDJVBZRAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1(CCCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
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